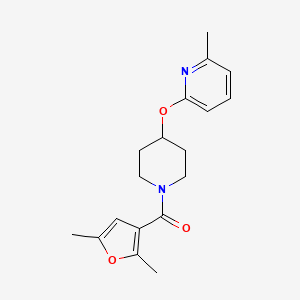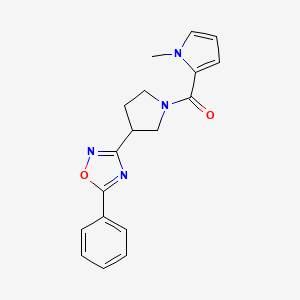![molecular formula C21H19N5O3 B2406266 5-(2-metoxietil)-3-oxo-2-fenil-N-(piridin-3-il)-3,5-dihidro-2H-pirazolo[4,3-c]piridina-7-carboxamida CAS No. 921515-34-6](/img/structure/B2406266.png)
5-(2-metoxietil)-3-oxo-2-fenil-N-(piridin-3-il)-3,5-dihidro-2H-pirazolo[4,3-c]piridina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las características estructurales del compuesto pueden permitirle interactuar con componentes celulares involucrados en la replicación viral o el crecimiento de células cancerosas .
- Estudios in vitro han evaluado la actividad antibacteriana de este compuesto contra diversas cepas bacterianas, incluyendo Staphylococcus aureus, Enterococcus sp., Escherichia coli, Klebsiella pneumoniae y Pseudomonas aeruginosa .
- Las interacciones de unión favorables con la timidilato quinasa, una enzima involucrada en la síntesis de ADN, sugieren posibles mecanismos antibacterianos .
- Cicletanina, un fármaco diurético que contiene el andamiaje de furopridina, se utiliza en el tratamiento de la hipertensión. También actúa como un antagonista competitivo de la histamina .
- La estructura única del compuesto contribuye a su doble funcionalidad .
- Los derivados de triazolopiridina, que comparten características estructurales con los anillos de purina, se han estudiado por sus propiedades analépticas (estimulantes) .
- Estos compuestos pueden interactuar con los sistemas de neurotransmisores, afectando la función del sistema nervioso central .
- Los estudios de SAR sugieren que los compuestos que contienen grupos polares en el anillo fenilo (como este compuesto) exhiben una excelente acción inhibitoria contra CAIX, una enzima implicada en la progresión del cáncer .
Propiedades Antivirales y Anticancerígenas
Actividad Antibacteriana
Antagonismo de la Histamina y Efectos Diuréticos
Actividad Analéptica
Inhibición de la Anhídrasa Carbónica IX (CAIX)
Otras Actividades Potenciales
En resumen, 5-(2-metoxietil)-3-oxo-2-fenil-N-(piridin-3-il)-3,5-dihidro-2H-pirazolo[4,3-c]piridina-7-carboxamida es prometedor en diversos campos, desde la terapia antiviral y anticancerígena hasta las aplicaciones antibacterianas. Sus propiedades multifacéticas lo convierten en un tema intrigante para la investigación continua en el desarrollo de fármacos y la química medicinal. 🌟 .
Mecanismo De Acción
Target of Action
Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic .
Mode of Action
It is known that the presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Biochemical Pathways
Pyridine derivatives have been shown to have a variety of biological activities in different areas .
Pharmacokinetics
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Result of Action
albicans .
Action Environment
The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the sar study .
Propiedades
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-11-10-25-13-17(20(27)23-15-6-5-9-22-12-15)19-18(14-25)21(28)26(24-19)16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWHTABSIQMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406190.png)


![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)
![2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)


![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)
